molecular formula C27H32N4O2S B2536055 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1115999-26-2

1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No. B2536055
CAS RN: 1115999-26-2
M. Wt: 476.64
InChI Key: TXCUDHNSVZRWTE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The molecule also contains a sulfanyl group attached to a dimethylphenyl group, and a carboxamide group attached to the piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and piperidine rings are likely to contribute significantly to the three-dimensional shape of the molecule, while the sulfanyl, carboxamide, and ethoxyphenyl groups may influence its chemical reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the carboxamide group might be involved in hydrogen bonding, the sulfanyl group might participate in redox reactions, and the aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its lipophilicity, while the carboxamide group might allow it to form hydrogen bonds .

Scientific Research Applications

Synthesis and Biological Activity

Research has delved into the synthesis of novel compounds with significant biological activities. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated potent anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These compounds were identified as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities.

Antiproliferative and Antimicrobial Activities

Another study focused on the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, revealing their antiproliferative activity against human cancer cell lines (Mallesha et al., 2012). Additionally, novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized, showing antimicrobial activity against various bacterial strains (Krishnamurthy et al., 2011).

Multifunctional Antioxidants

Research into N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues has shown potential for treating age-related diseases. These compounds, possessing free radical scavenger and chelating groups, demonstrated protective effects against cell viability decreases and oxidative stress in various human cell lines, suggesting their utility in treating diseases like cataract, AMD, and Alzheimer's dementia (Jin et al., 2010).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing significant cytotoxic effects against cancer cell lines and 5-lipoxygenase inhibition, indicating their potential as therapeutic agents in cancer and inflammation-related conditions (Rahmouni et al., 2016).

Anti-angiogenic and DNA Cleavage Studies

A study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed significant anti-angiogenic effects and DNA cleavage activity, suggesting their application in anticancer therapies by inhibiting blood vessel formation and directly affecting DNA integrity in cancer cells (Kambappa et al., 2017).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and tested in more complex biological systems .

properties

IUPAC Name

1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O2S/c1-4-33-23-8-6-5-7-22(23)17-28-27(32)21-11-13-31(14-12-21)25-16-26(30-18-29-25)34-24-15-19(2)9-10-20(24)3/h5-10,15-16,18,21H,4,11-14,17H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCUDHNSVZRWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)SC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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